molecular formula C23H20ClN5O4S B2830298 ethyl 4-[2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamido]benzoate CAS No. 1251613-02-1

ethyl 4-[2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamido]benzoate

Cat. No.: B2830298
CAS No.: 1251613-02-1
M. Wt: 497.95
InChI Key: YAIQIDZOGROMMS-UHFFFAOYSA-N
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Description

N-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)-N’-propylurea: is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a quinoline ring substituted with a fluorine atom and a pyrrolidine ring, along with a propylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)-N’-propylurea typically involves the following steps:

    Formation of the Quinoline Intermediate: The quinoline ring is synthesized through a series of reactions starting from aniline derivatives

    Pyrrolidine Substitution: The pyrrolidine ring is introduced via nucleophilic substitution reactions, where the quinoline intermediate reacts with a pyrrolidine derivative under basic conditions.

    Urea Formation: The final step involves the reaction of the substituted quinoline intermediate with propyl isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of N-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)-N’-propylurea follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the quinoline ring, potentially reducing the double bonds and altering the aromaticity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Functionalized quinoline derivatives with various substituents.

Scientific Research Applications

N-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)-N’-propylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)-N’-propylurea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, while the pyrrolidine ring provides structural stability.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-N’-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)urea: Similar structure but with a chlorophenyl group instead of a propyl group.

    N-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)-N’-(tetrahydrofuran-2-ylmethyl)urea: Contains a tetrahydrofuran moiety instead of a propyl group.

Uniqueness

N-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)-N’-propylurea is unique due to its specific combination of a fluorinated quinoline ring, a pyrrolidine ring, and a propylurea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 4-[[2-[8-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O4S/c1-2-33-22(31)16-5-9-18(10-6-16)26-19(30)13-29-23(32)28-12-11-25-21(20(28)27-29)34-14-15-3-7-17(24)8-4-15/h3-12H,2,13-14H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIQIDZOGROMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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